

Technical Guide: Physicochemical Characteristics of L-691831

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Compound of Interest

Compound Name: L-691831

Cat. No.: B1673915

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Disclaimer: Publicly available scientific literature and chemical databases do not contain information on a compound designated as "**L-691831**". The identifier is associated with a mechanical part. Therefore, this document serves as a comprehensive template, illustrating the expected data, experimental protocols, and visualizations for a technical guide on the solubility and stability of a hypothetical pharmaceutical compound, hereafter referred to as "Compound X". The presented data is illustrative and not based on experimental results for a real substance.

This guide is intended for researchers, scientists, and drug development professionals to provide a framework for documenting the core physicochemical properties of a new chemical entity.

Solubility Profile of Compound X

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The following tables summarize the aqueous and solvent solubility of Compound X.

Table 1: Aqueous Solubility of Compound X at 25°C

pH	Solubility (mg/mL)	Method
2.0	15.2	Shake-Flask
4.5	8.5	Shake-Flask
6.8	1.2	Shake-Flask
7.4	0.9	Shake-Flask
10.0	25.8	Shake-Flask

Table 2: Solubility of Compound X in Various Solvents at 25°C

Solvent	Solubility (mg/mL)	Classification
Water	0.9 (at pH 7.4)	Slightly Soluble
Ethanol	55.0	Freely Soluble
Methanol	72.1	Freely Soluble
Dimethyl Sulfoxide (DMSO)	> 200	Very Soluble
Propylene Glycol	25.3	Soluble
Acetone	18.9	Soluble
Acetonitrile	12.5	Sparingly Soluble

Stability Profile of Compound X

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.^{[1][2]} This data is essential for determining storage conditions, re-test periods, and shelf life.

Table 3: Solid-State Stability of Compound X under Accelerated Conditions

Condition	Duration	Assay (%)	Total Degradation Products (%)
40°C / 75% RH	1 Month	99.2	0.8
40°C / 75% RH	3 Months	98.1	1.9
40°C / 75% RH	6 Months	96.5	3.5
50°C	1 Month	98.8	1.2
Photostability (ICH Q1B)	1.2 million lux hours	97.0	3.0

Table 4: Solution-State Stability of Compound X (1 mg/mL in pH 7.4 Buffer) at 25°C

Time Point	Assay (%)	Major Degradant A (%)
0 Hours	100.0	< 0.05
24 Hours	98.5	1.3
48 Hours	97.1	2.6
72 Hours	95.8	3.9

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results.

Solubility Determination: Shake-Flask Method

- **Preparation:** An excess amount of Compound X is added to a known volume of the test solvent (e.g., buffers of various pH, organic solvents) in a sealed glass vial.
- **Equilibration:** The vials are agitated in a temperature-controlled shaker bath (e.g., 25°C ± 0.5°C) for 24 to 48 hours to ensure equilibrium is reached.
- **Sample Processing:** After agitation, the samples are allowed to stand to allow for the sedimentation of undissolved solids. An aliquot of the supernatant is carefully removed and

filtered through a 0.45 μm filter to remove any particulate matter.

- **Quantification:** The concentration of Compound X in the filtrate is determined using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.^[3] A standard calibration curve is used for quantification.
- **Replicates:** The experiment is performed in triplicate to ensure the precision of the results.

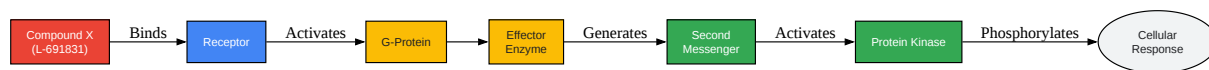
Stability-Indicating HPLC Method

A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the properties of the drug substance and drug product over time.^{[4][5]}

- **Chromatographic Conditions:**
 - **Column:** C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
 - **Mobile Phase:** A gradient of acetonitrile and water (containing 0.1% formic acid).
 - **Flow Rate:** 1.0 mL/min.
 - **Detection:** UV at 280 nm.
 - **Column Temperature:** 30°C.
- **Forced Degradation Studies:** To establish the stability-indicating nature of the method, Compound X is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.^[1] The method must be able to resolve the intact drug from its degradation products.
- **Validation:** The method is validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

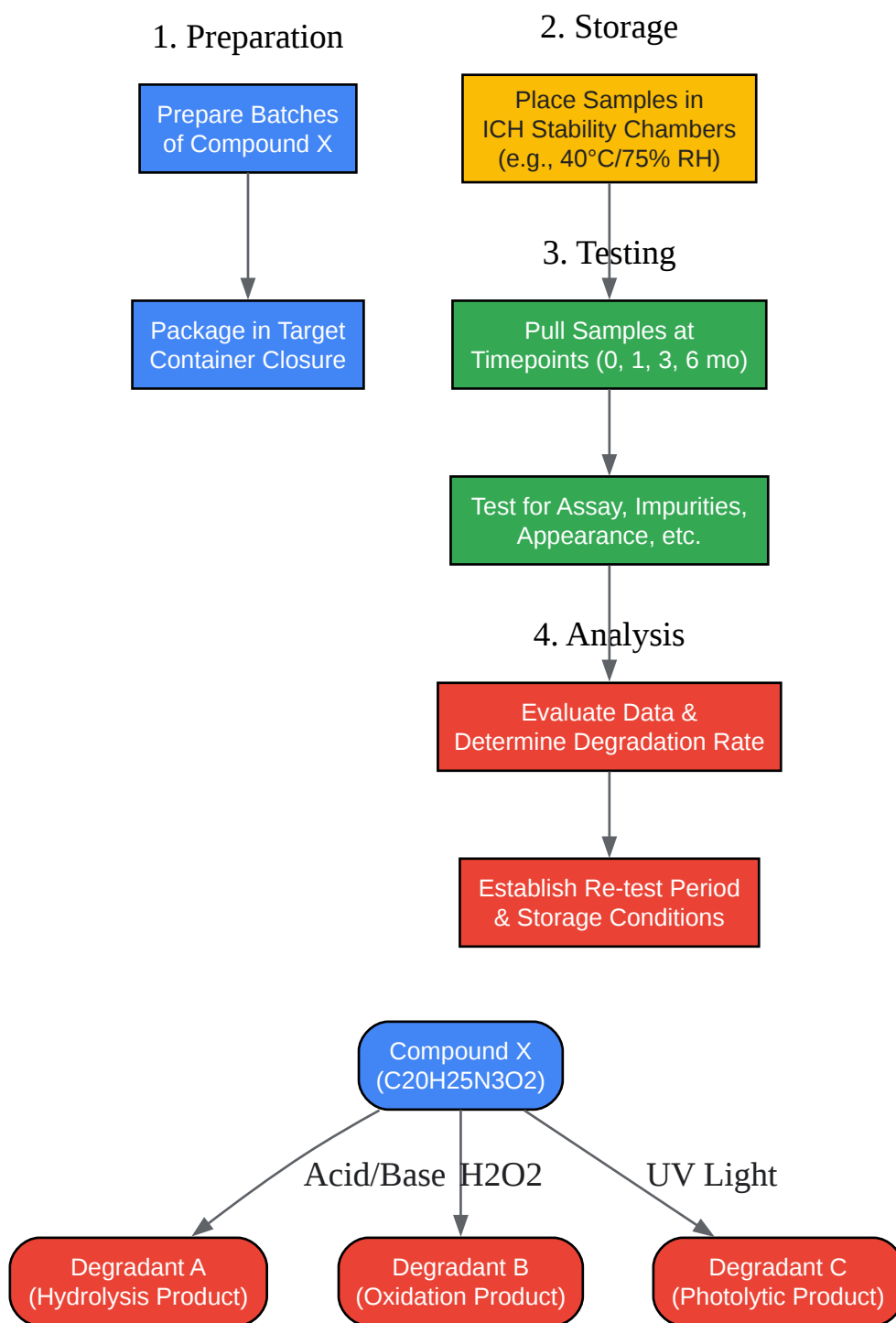
Visualizations

Signaling Pathways and Workflows



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Caption: Hypothetical signaling pathway initiated by Compound X.



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- To cite this document: BenchChem. [Technical Guide: Physicochemical Characteristics of L-691831]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673915#l-691831-solubility-and-stability-characteristics]

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